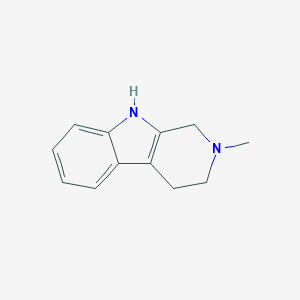

2-Methyltryptoline

Vue d'ensemble

Description

2-Methyltryptoline, a derivative of tryptoline, is a compound of interest in various scientific fields due to its unique structural and chemical properties. Tryptoline itself is converted from tryptamine in the presence of 5-methyltetrahydrofolic acid by an enzymatic preparation from the human brain, indicating the biological relevance of its derivatives, including 2-methyltryptoline (Wyatt et al., 1975).

Synthesis Analysis

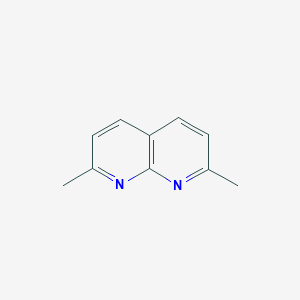

The synthesis of 2-Methyltryptoline can be inferred from methods used to synthesize similar compounds. For example, the reaction of 2-picoline at the methyl group with various reagents leads to the formation of diverse methyl-substituted heterocycles, indicating a pathway that could be adapted for 2-Methyltryptoline synthesis (Mamane et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Methyltryptoline, like 2-methylpyridine, has been characterized by X-ray diffraction, showing that these molecules often have significant symmetry and planarity, except for certain substituents such as the methyl group (Vorontsov et al., 2002). These structural features are crucial for understanding the chemical behavior and reactivity of 2-Methyltryptoline.

Chemical Reactions and Properties

2-Methyltryptoline's chemical reactions can be anticipated based on the behavior of structurally related compounds. For instance, the living cationic ring-opening polymerization of 2-methyl-2-oxazoline provides insights into the types of polymerization reactions that 2-Methyltryptoline might undergo, demonstrating the versatility of methyl-substituted compounds in synthetic chemistry (Wiesbrock et al., 2005).

Physical Properties Analysis

The physical properties of compounds structurally similar to 2-Methyltryptoline, such as 2-methylquinolines, have been extensively studied. These studies typically focus on crystallization, melting points, and the stability of these compounds under various conditions, providing a basis for predicting the physical properties of 2-Methyltryptoline (Jin et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-Methyltryptoline can be inferred from studies on similar compounds, such as the electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics leading to highly substituted isoquinolines. Such reactions highlight the reactivity of methyl-substituted heterocycles towards electrophilic agents and their potential to undergo complex cyclization reactions, suggesting analogous reactivity for 2-Methyltryptoline (Fischer et al., 2008).

Applications De Recherche Scientifique

Neurobiology : In the study of functional neural pathways, enzymatic preparations from the human brain were found to convert tryptamine to tryptoline, and similar compounds such as N-methyltryptamine and 5-hydroxytryptamine yield 1-methyltryptoline and 5-hydroxytryptoline respectively. These findings suggest potential roles for these compounds in brain chemistry and function (Kennedy et al., 1975), (Wyatt et al., 1975).

Chemical Synthesis and Analysis : Research on 2-methyl-4-quinolinol (related to 2-Methyltryptoline) explores efficient, solvent-free synthesis methods, including spectroscopic investigations and computational studies. This research is crucial for the synthesis of complex organic molecules, which have various applications in chemical and pharmaceutical industries (Pourmousavi et al., 2016).

Pharmacology and Drug Development : In pharmacological studies, compounds like ABT-089, which is a nicotinic acetylcholine receptor ligand related to 2-Methyltryptoline, have shown positive effects in cognitive enhancement and anxiolytic activity. These findings are significant for the development of treatments for cognitive disorders (Lin et al., 1997), (Lin et al., 1997).

Materials Science : The study of poly(2-methyl-2-oxazoline)s, closely related to 2-Methyltryptoline, in pharmaceutical applications has shown promise. These polymers are strong candidates for developing new polymeric therapeutics and have unique hydrodynamic properties important for their behavior in solutions (Grube et al., 2018), (Hahn et al., 2019), (Hahn et al., 2020).

Mécanisme D'action

Target of Action

2-Methyltryptoline is a derivative of tryptoline . Tryptolines, including 2-Methyltryptoline, are known to be competitive selective inhibitors of the enzyme monoamine oxidase type A (MAO-A) . MAO-A is an enzyme that catalyzes the oxidative deamination of monoamines, playing a key role in the metabolism of neurotransmitters such as serotonin and norepinephrine.

Mode of Action

As a competitive inhibitor, 2-Methyltryptoline binds to the active site of MAO-A, preventing the substrate (monoamines) from binding to the enzyme . This inhibition reduces the breakdown of monoamines, leading to an increase in their concentrations in the synaptic cleft, which can enhance neurotransmission.

Biochemical Pathways

The primary biochemical pathway affected by 2-Methyltryptoline is the monoamine neurotransmitter pathway . By inhibiting MAO-A, 2-Methyltryptoline affects the metabolism of monoamines, leading to increased levels of these neurotransmitters in the brain. This can have various downstream effects, potentially influencing mood, anxiety, and other neurological functions.

Pharmacokinetics

Like other tryptolines, it is likely to be absorbed in the gastrointestinal tract after oral administration, metabolized primarily in the liver (where mao-a is abundant), and excreted in the urine . The compound’s ADME properties and their impact on bioavailability remain to be fully elucidated.

Result of Action

The inhibition of MAO-A by 2-Methyltryptoline leads to increased levels of monoamine neurotransmitters in the brain . This can result in various physiological effects, depending on the specific neurotransmitters involved. For example, increased levels of serotonin can lead to mood elevation, while increased levels of norepinephrine can lead to increased alertness and arousal.

Propriétés

IUPAC Name |

2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14/h2-5,13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFKCNJIUXPJAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156838 | |

| Record name | 2-Methyltryptoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,2,3,4-Tetrahydro-2-methyl-b-carboline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-Methyltryptoline | |

CAS RN |

13100-00-0 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydro-β-carboline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13100-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltryptoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013100000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyltryptoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydro-2-methyl-b-carboline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

216 - 218 °C | |

| Record name | 1,2,3,4-Tetrahydro-2-methyl-b-carboline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

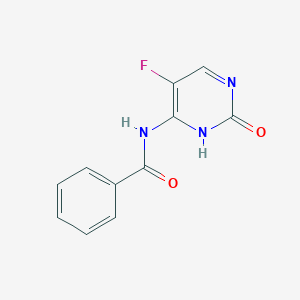

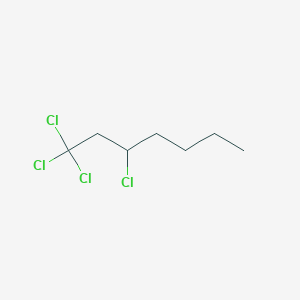

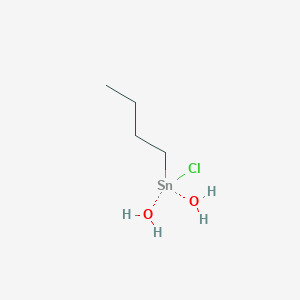

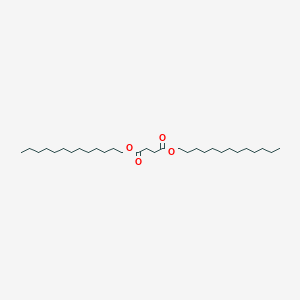

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.